9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-
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Overview
Description
9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-: is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of a fluorene core substituted with a 4-chlorophenylmethylene group and a nitro group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro- typically involves the condensation of 9H-fluorene with 4-chlorobenzaldehyde in the presence of a base, followed by nitration. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Reactors: Large-scale reactors with efficient mixing
Purification: Crystallization or chromatography to purify the final product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or hydroxyl derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions
Material Science: Incorporated into polymers for enhanced properties
Biology:
Biomolecular Probes: Used in the development of fluorescent probes for biological imaging
Medicine:
Drug Development: Investigated for potential pharmacological activities
Industry:
Dyes and Pigments: Used in the synthesis of dyes and pigments for various applications
Mechanism of Action
The mechanism of action of 9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorene core can interact with hydrophobic regions of biomolecules. The compound’s effects are mediated through pathways involving oxidative stress and molecular binding.
Comparison with Similar Compounds
- 9H-Fluorene, 9-methyl-
- 9H-Fluorene, 9-methylene-
- N-(4-Chlorophenyl)-9H-fluoren-9-imine
Comparison:
- 9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro- is unique due to the presence of both a nitro group and a 4-chlorophenylmethylene group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H12ClNO2 |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
9-[(4-chlorophenyl)methylidene]-2-nitrofluorene |
InChI |
InChI=1S/C20H12ClNO2/c21-14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22(23)24)12-20(18)19/h1-12H |
InChI Key |
OCNWYTXNTVILNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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